6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a nitro group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactions. The dioxolane ring can be introduced via a nucleophilic substitution reaction using appropriate dioxolane precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxolane ring can enhance the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Lacks the dioxolane ring, making it less versatile in terms of chemical reactivity.
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione:
Uniqueness
6-(((1,3-Dioxolan-2-yl)methyl)amino)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H14N4O6 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-ylmethylamino)-1,3-dimethyl-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O6/c1-12-8(11-5-6-19-3-4-20-6)7(14(17)18)9(15)13(2)10(12)16/h6,11H,3-5H2,1-2H3 |
InChI Key |
KILFNAOXDONMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])NCC2OCCO2 |
Origin of Product |
United States |
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